
2,6-difluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,6-difluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their wide range of biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases and cyclooxygenases, which are implicated in conditions such as glaucoma, cancer, inflammation, and pain .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity and selectivity. For example, the incorporation of triazole moieties has been shown to result in highly effective carbonic anhydrase inhibitors . Similarly, the introduction of a fluorine atom has been found to increase the selectivity of benzenesulfonamide derivatives for cyclooxygenase-2 over cyclooxygenase-1 . These modifications are typically achieved through multi-step synthetic routes that may include reactions such as trifluoromethylation under visible light .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. Computational and X-ray crystallographic studies have been used to understand the binding modes of these compounds to enzymes such as carbonic anhydrases . The presence of fluorine atoms and other substituents can significantly influence the binding affinity and selectivity of these inhibitors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, 2-ethynylbenzenesulfonamides can undergo photo-initiated trifluoromethylation to form benzosultams . The reactivity of these compounds can be tailored by modifying their chemical structure, which in turn affects their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and hydrogen bonding capacity, are important for their biological function and pharmacokinetic profile. For example, the introduction of a trifluoromethyl group can affect the lipophilicity of the compound, which is relevant for its antimalarial activity . The hydrogen bonding features of these compounds, as studied in both crystal and solution states, are also critical for their self-association and interaction with biological targets .
科学的研究の応用
pH-Responsive Mn2+ Complexes
Research has explored ligands containing sulfonamide groups attached to different chemical structures for creating pH-dependent relaxivity responses upon complexation with Mn2+ in aqueous solutions. These studies highlight the use of sulfonamide derivatives in developing pH-sensitive imaging agents, potentially useful in MRI contrast enhancement for diagnostic purposes (Uzal-Varela et al., 2020).
Organic Synthesis and Photocatalysis
Sulfonamide derivatives have been utilized in photocatalysis and organic synthesis, such as the generation of benzosultams via trifluoromethylation of ethynylbenzenesulfonamide under visible light. This demonstrates the role of sulfonamide-based compounds in facilitating novel organic transformations, potentially including the synthesis of complex molecules for pharmaceutical applications (Xiang et al., 2016).
Antimalarial Drug Development
A rational approach was used to synthesize 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential antimalarial lead compounds. This research underscores the importance of sulfonamide derivatives in medicinal chemistry, specifically in designing new drugs to combat malaria (Boechat et al., 2011).
Inhibitors of Carbonic Anhydrases
Sulfonamide derivatives have shown efficacy as inhibitors of carbonic anhydrase isozymes, a crucial target for therapeutic intervention in conditions like glaucoma, cancer, and edema. Research in this area could be indicative of the broader utility of such compounds in designing inhibitors for various enzymes (Dudutienė et al., 2013).
Synthetic Applications and Metalation
Sulfonamides, including those with complex structures similar to the compound , have been used extensively in synthetic chemistry for directed metalation groups (DMGs). This application highlights the role of sulfonamide derivatives in facilitating the synthesis of heterocyclic compounds and complex organic molecules (Familoni, 2002).
作用機序
特性
IUPAC Name |
2,6-difluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N3O2S/c17-11-5-3-6-12(18)14(11)27(25,26)22-8-9-24-13-7-2-1-4-10(13)15(23-24)16(19,20)21/h3,5-6,22H,1-2,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAONWNOGBFQWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

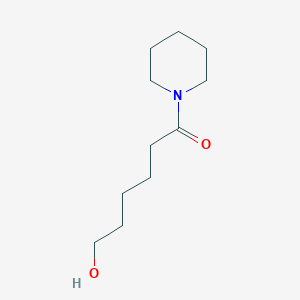
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
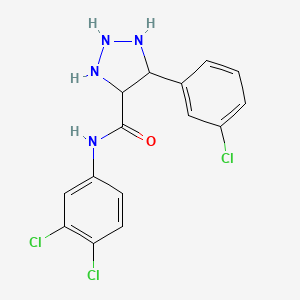
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
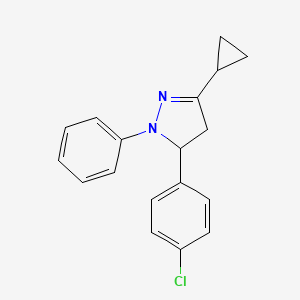
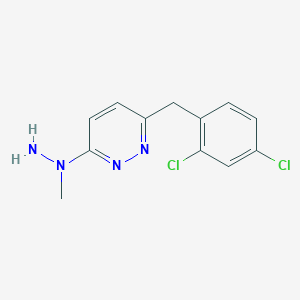
![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)
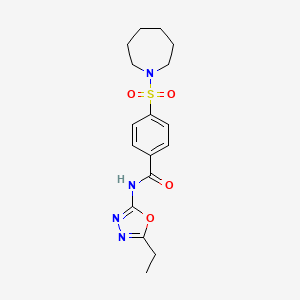

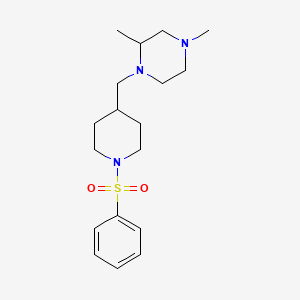
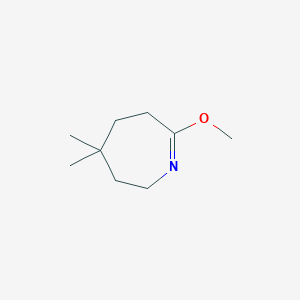
![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)